molecular formula C13H17NO5S B2557126 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 385398-15-2

1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2557126
CAS No.: 385398-15-2
M. Wt: 299.34
InChI Key: XCSWWTGQHOOLAE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a piperidine derivative characterized by a sulfonyl group attached to the nitrogen atom of the piperidine ring, substituted with a 4-methoxyphenyl moiety, and a carboxylic acid group at the 4-position. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, enhancing the stability of the sulfonate group and influencing solubility and reactivity. The carboxylic acid group contributes to hydrogen bonding and acidity, making the compound suitable for applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSWWTGQHOOLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new pharmaceuticals, particularly in the context of enzyme inhibition. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, making it a candidate for drugs aimed at treating various diseases.

Case Studies:

  • Enzyme Inhibition: Research indicates that compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid exhibit inhibitory effects on enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
  • Antibacterial Activity: Studies have shown that derivatives of this compound possess antibacterial properties against several strains including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Anticancer Properties

The compound's structure allows it to interact with multiple biological pathways, making it a candidate for anticancer drug development. Sulfonamide derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Findings:

  • In vitro studies demonstrated that piperidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the potential of this compound as a lead compound for further development in oncology .

Neurological Applications

The compound has also been studied for its effects on the central nervous system, particularly as a serotonin receptor antagonist. This activity may be beneficial in developing treatments for mood disorders and other neurological conditions.

Notable Insights:

  • A related compound has shown potent antagonistic activity at the serotonin 5-HT7 receptor, which is implicated in mood regulation and cognitive function. This suggests that this compound could be explored for its potential in treating depression or anxiety disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use.

Synthesis Overview:

  • The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. Variations in substituents on the piperidine ring can lead to different biological activities, underscoring the importance of structural modifications .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a modulator of specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aromatic substituent significantly impacts electronic properties, solubility, and biological activity. Key comparisons include:

Compound Name Substituent on Sulfonyl Group Key Differences from Target Compound References
1-[(4-Chlorophenoxy)acetyl]-4-piperidinecarboxylic acid 4-Chlorophenoxy acetyl Acetyl linker; chloro substituent introduces electron-withdrawing effects, reducing solubility compared to methoxy.
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 4-Methylphenyl Carboxylic acid replaced with carboxamide; methyl group increases lipophilicity.
1-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonyl]-4-piperidinecarboxylic acid 4-Morpholino-3-nitrophenyl Morpholine enhances solubility; nitro group may increase metabolic reactivity.
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid 1-Methylimidazole Heterocyclic substituent introduces potential for metal coordination or enzymatic targeting.
1-(5-Chloro-2-nitrophenyl)-4-piperidinecarboxylic acid 5-Chloro-2-nitrophenyl Nitro and chloro groups increase electron-withdrawing effects and potential toxicity.

Key Insight : The target compound’s 4-methoxyphenyl group balances electron donation and lipophilicity, offering improved solubility compared to chloro or nitro derivatives .

Modifications to the Carboxylic Acid Group

The carboxylic acid at the 4-position is critical for hydrogen bonding and acidity. Structural analogs with ester or amide modifications include:

Compound Name Modification Impact on Properties References
Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate Ethyl ester Reduced acidity and hydrogen bonding; increased lipophilicity.
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide Phenethyl carboxamide Amide substitution reduces solubility but may enhance membrane permeability.
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE Ethyl ester and chlorobenzyl Esterification decreases reactivity; chlorobenzyl adds steric bulk.

Key Insight : Ester or amide derivatives sacrifice hydrogen-bonding capacity but improve bioavailability in hydrophobic environments .

Physicochemical Properties

Property Target Compound 1-[(4-Chlorophenoxy)acetyl]-4-piperidinecarboxylic acid 1-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonyl] analog
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (lower due to morpholine)
Solubility in Water Moderate Low High
Acidic pKa ~5.5 (carboxylic acid) ~4.8 (acetyl group) ~5.1 (carboxylic acid)

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H17_{17}NO5_5S
  • Molecular Weight : 299.34 g/mol

The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group, which contributes to its biological activity. The presence of the sulfonyl group is particularly notable for enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including acetylcholinesterase and urease, which are relevant in the treatment of Alzheimer's disease and urinary tract infections, respectively.
  • Receptor Modulation : It may act as a modulator at muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through the inhibition of cancer cell proliferation. Compounds with similar piperidine structures have been linked to cytotoxic effects against various cancer cell lines .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory activities. For example:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that the compound exhibits strong inhibitory effects, suggesting its potential use in therapeutic applications targeting these enzymes.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated several sulfonamide derivatives for their antibacterial properties. The results showed that compounds similar to this compound exhibited varying degrees of activity against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
  • CNS Activity : Another investigation focused on compounds with piperidine cores, revealing their ability to penetrate the central nervous system (CNS) effectively. This property is crucial for developing treatments for neurological conditions .
  • In Vivo Studies : Preliminary in vivo studies have indicated that related compounds show promise in reducing symptoms associated with neurodegenerative diseases, although further research is necessary to establish definitive therapeutic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonylation : React piperidine-4-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Monitor completion via TLC .
  • Hydrolysis : If starting from an ester derivative (e.g., ethyl ester), hydrolyze using aqueous NaOH in ethanol (5N, 24 hours at room temperature), followed by acidification with HCl to precipitate the carboxylic acid .
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (typically 12–24 hours).

Q. How is the compound characterized structurally and chemically?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H NMR (DMSO-d6) for characteristic peaks: aromatic protons (δ 7.93–8.09 ppm for sulfonylphenyl), piperidine CH groups (δ 1.52–3.42 ppm), and carboxylic acid OH (δ 13.32 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm1^{-1}) and carboxylic acid (C=O, ~1687 cm1^{-1}) groups .
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N matching theoretical values) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Assay Design :

  • Enzyme Inhibition : Test against carbonic anhydrases or proteases using fluorometric/colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
  • Receptor Binding : Screen for affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., over-sulfonylation)?

  • Strategies :

  • Temperature Control : Perform reactions at 0–5°C to reduce side products .
  • Protecting Groups : Temporarily protect the carboxylic acid with methyl/ethyl esters during sulfonylation to prevent unwanted interactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Analytical Validation : Monitor intermediates via LC-MS to identify byproducts .

Q. How to resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?

  • Case Example : If logP values vary (-0.194 vs. 0.283), validate via experimental (shake-flask method) and computational (ChemAxon, ACD/Labs) approaches .
  • Melting Point Discrepancies : Reproduce measurements using differential scanning calorimetry (DSC) and compare with literature (e.g., 217–219°C for related compounds) .

Q. What computational methods are effective for predicting its bioavailability and target interactions?

  • Workflow :

  • QSAR Modeling : Use MOE or Schrodinger to correlate structural features (e.g., sulfonyl group) with logP, solubility, and permeability .
  • Molecular Docking : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to irritant properties. Avoid inhalation; use fume hoods .
  • Data Reproducibility : Cross-validate NMR spectra with published data (e.g., DMSO-d6 δ 7.49 ppm for NH2_2 in sulfonamides) .
  • Advanced Purification : For trace impurities, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

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